

7-(Benzyloxy)-1H-indazole: A Keystone Building Block for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 7-(Benzyloxy)-1H-indazole

Cat. No.: B1387581

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Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.^{[1][2]} Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and protein kinase inhibitory effects.^{[3][4]} Among the various substituted indazoles, **7-(Benzyloxy)-1H-indazole** has emerged as a critical building block for the synthesis of complex pharmaceutical intermediates, most notably in the development of targeted cancer therapies.

This technical guide provides an in-depth exploration of **7-(Benzyloxy)-1H-indazole**, offering detailed application notes and protocols for its use in the synthesis of pharmaceutical intermediates. We will delve into its physicochemical properties, explore its role in the synthesis of key drug molecules, and provide step-by-step experimental procedures for its strategic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis. The benzyloxy group at the 7-

position not only influences the electronic nature of the indazole ring but also serves as a strategic protecting group that can be removed under specific conditions.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ N ₂ O	[5]
Molecular Weight	224.26 g/mol	[5][6]
Appearance	Grey or off-white solid	[6][7]
CAS Number	351210-09-8	[5][6]
Purity	≥ 95%	[5]
Storage Conditions	Store at 0 - 8 °C, keep tightly closed	[6][7]

Safety and Handling: **7-(Benzyloxy)-1H-indazole** is irritating to the eyes and respiratory system and can be harmful if swallowed, inhaled, or absorbed through the skin.[6] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] In case of contact with eyes, flush immediately with copious amounts of water.[6] If inhaled, move to fresh air.[6] For detailed safety information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.[6]

Application in the Synthesis of Niraparib: A PARP Inhibitor

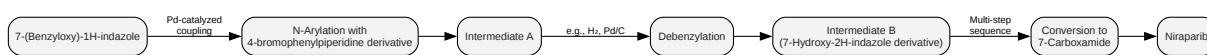
A prominent application of **7-(Benzyloxy)-1H-indazole** is in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of various cancers.[8][9][10] The indazole core of Niraparib is crucial for its inhibitory activity, and **7-(Benzyloxy)-1H-indazole** serves as a key precursor to introduce this essential moiety.

The benzyloxy group at the 7-position plays a dual role in the synthesis of Niraparib. Initially, it acts as a protecting group for the hydroxyl functionality, preventing unwanted side reactions during the construction of the core structure. In the final stages of the synthesis, the benzyl

group is removed to unveil the 7-carboxamide group, which is a critical pharmacophore for the drug's activity.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for Niraparib, highlighting the strategic incorporation of the **7-(Benzyloxy)-1H-indazole** core.



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Caption: Synthetic pathway to Niraparib from **7-(Benzyloxy)-1H-indazole**.

Key Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving **7-(Benzyloxy)-1H-indazole**. These protocols are based on established synthetic principles and can be adapted and optimized for specific research needs.

Protocol 1: Regioselective N-Alkylation of 7-(Benzyloxy)-1H-indazole

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a common challenge.^{[11][12]} The choice of base and solvent system is critical in directing the alkylation to the desired nitrogen atom. For many applications, N1-alkylation is the desired outcome.

Objective: To achieve selective N1-alkylation of **7-(Benzyloxy)-1H-indazole**.

Rationale: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.^{[11][12][13]}

Materials:

- **7-(Benzyloxy)-1H-indazole**

- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Alkylating agent (e.g., benzyl bromide, methyl iodide)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
- Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
- Add anhydrous THF to the flask to create a suspension of NaH.
- Cool the suspension to 0 °C in an ice bath.
- In a separate flask, dissolve **7-(Benzyloxy)-1H-indazole** (1.0 equivalent) in anhydrous THF.
- Slowly add the solution of **7-(Benzyloxy)-1H-indazole** to the NaH suspension at 0 °C.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
- Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated indazole.

Protocol 2: Catalytic Debenzylation to 7-Hydroxy-1H-indazole Derivatives

The removal of the benzyl protecting group is a crucial step in many synthetic sequences to unmask the hydroxyl group for further functionalization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Objective: To deprotect the 7-benzyloxy group to yield the corresponding 7-hydroxy-indazole derivative.

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzyl ethers. The reaction proceeds under a hydrogen atmosphere, and the byproducts (toluene) are volatile and easily removed.

Materials:

- **7-(Benzyloxy)-1H-indazole** derivative
- Palladium on carbon (10% Pd/C)
- Methanol or Ethanol
- Hydrogen gas (H_2)

- Celite®

Procedure:

- Dissolve the **7-(Benzyloxy)-1H-indazole** derivative (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
- Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as required) and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC until the starting material is completely consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
- Wash the Celite® pad with the reaction solvent.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude 7-hydroxy-indazole derivative.
- The crude product can be used directly in the next step or purified by recrystallization or column chromatography if necessary.

Conclusion

7-(Benzyloxy)-1H-indazole is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its strategic use, particularly as a protected form of a 7-hydroxy-indazole, enables the efficient construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to harness the synthetic potential of this important molecule. As the demand for novel therapeutics continues to grow, the importance of key building blocks like **7-(Benzyloxy)-1H-indazole** in accelerating drug discovery and development will undoubtedly increase.

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